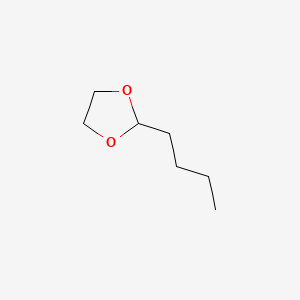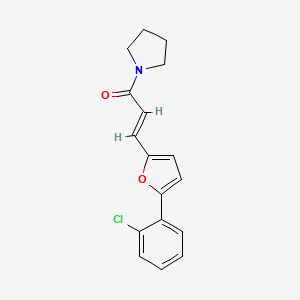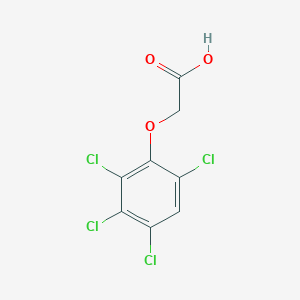
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Méthodes De Préparation
The synthesis of thiophene derivatives, including Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Analyse Des Réactions Chimiques
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Applications De Recherche Scientifique
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate has several scientific research applications, including:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the development of insecticides.
Mécanisme D'action
The mechanism of action of Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and block voltage-gated sodium channels . These interactions result in the compound’s diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Tipepidine: Known for its anti-tussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used in the treatment of glaucoma.
Tioconazole: An antifungal agent.
Citizolam: An anxiolytic agent.
Sertaconazole Nitrate: An antifungal agent.
Benocyclidine: A dissociative anesthetic.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
ethyl 2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-15(18)11-7-5-6-10(8-11)12-9-22-14(17)13(12)16(19)21-4-2/h5-9H,3-4,17H2,1-2H3 |
Clé InChI |
XKWQHQWUELQHNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2=CSC(=C2C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)





